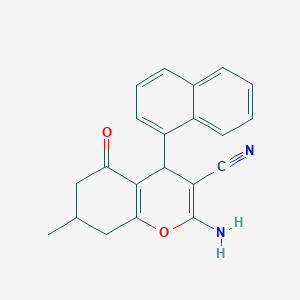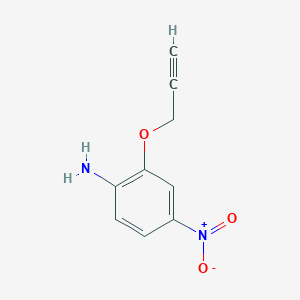
4-nitro-2-(2-propyn-1-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2-(2-propyn-1-yloxy)aniline, also known as NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. NPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various applications, including as a building block for the synthesis of other compounds, as a reagent in organic chemistry, and as a probe for studying biological systems.
Mécanisme D'action
The mechanism of action of 4-nitro-2-(2-propyn-1-yloxy)aniline is not fully understood, but it is believed to act as a reversible inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of the immune system. This compound has also been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-2-(2-propyn-1-yloxy)aniline in lab experiments is its availability and relatively low cost compared to other compounds with similar properties. This compound is also relatively stable and easy to handle, making it a convenient reagent for various applications. However, one limitation of using this compound is its potential toxicity and the need for proper handling and disposal procedures.
Orientations Futures
There are many potential future directions for research involving 4-nitro-2-(2-propyn-1-yloxy)aniline. One area of interest is the development of this compound-based materials for various applications, including drug delivery and sensing. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-nitro-2-(2-propyn-1-yloxy)aniline involves a multi-step process that starts with the reaction of 4-nitroaniline with propargyl alcohol in the presence of a catalyst such as copper(I) iodide. This reaction yields this compound as the final product. The synthesis of this compound has been optimized to maximize yield and purity, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
4-nitro-2-(2-propyn-1-yloxy)aniline has been used in a variety of scientific research applications, including organic synthesis, materials science, and biology. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In biology, this compound has been used as a probe for studying protein-ligand interactions and enzyme activity.
Propriétés
IUPAC Name |
4-nitro-2-prop-2-ynoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h1,3-4,6H,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOJTKLBQSEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)
![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
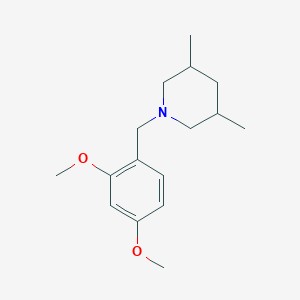
![(3aS*,5S*,9aS*)-5-(3-fluorophenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5087747.png)
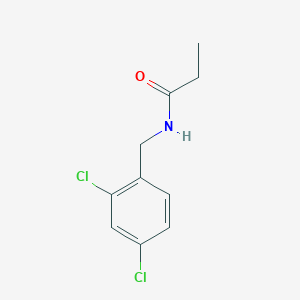
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
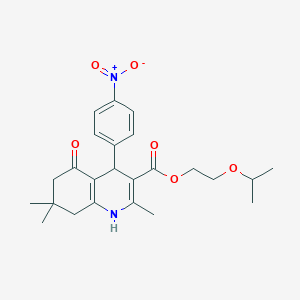
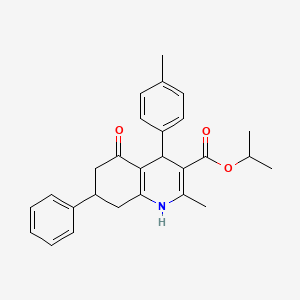
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)
